molecular formula C5H2Cl2N2O2 B1272384 2,3-Dichloro-5-nitropyridine CAS No. 22353-40-8

2,3-Dichloro-5-nitropyridine

Cat. No. B1272384
CAS RN: 22353-40-8
M. Wt: 192.98 g/mol
InChI Key: XLPDVAVQKGDHNO-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitropyridine is a compound that is structurally related to various nitropyridines and chloropyridines, which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2,3-dichloro-5-nitropyridine, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of 2,3-dichloro-5-nitropyridine's characteristics.

Synthesis Analysis

The synthesis of related nitropyridine compounds often involves substitution reactions or the condensation of different precursors. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid have been used to obtain various 2,5-disubstituted pyridines with high yields . Similarly, 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which show anticancer activity, were prepared from substituted anilines . These methods could potentially be adapted for the synthesis of 2,3-dichloro-5-nitropyridine.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been studied using techniques such as X-ray diffraction and quantum chemical calculations . These studies reveal that hydrogen bonding and steric hindrance play significant roles in the stabilization of the crystal structures. For instance, the crystal structures of various nitropyridine derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds . These findings can provide a basis for understanding the molecular structure of 2,3-dichloro-5-nitropyridine.

Chemical Reactions Analysis

Nitropyridine compounds participate in various chemical reactions, including charge transfer supramolecular assemblies , heterodimerization reactions , and substitution reactions . The reactivity of these compounds is often investigated using molecular electrostatic potential maps and natural bond orbital analysis to predict reactive sites . These studies can inform the potential reactivity of 2,3-dichloro-5-nitropyridine in similar chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been characterized using spectroscopic and analytical techniques . Vibrational studies and quantum chemical calculations provide information on the vibrational frequencies and molecular electrostatic potentials . The electronic properties, such as HOMO and LUMO energies, are determined to understand the electronic absorption spectrum and reactivity . These analyses are crucial for predicting the behavior of 2,3-dichloro-5-nitropyridine in various environments and its potential applications in fields such as nonlinear optics and pharmaceuticals.

Scientific Research Applications

Chemical Reactions and Kinetics

2,3-Dichloro-5-nitropyridine is involved in various nucleophilic substitutions and chemical reactions. Research by Hamed (1997) investigates the kinetics of reactions between 2-chloro-5-nitropyridine (a compound structurally similar to 2,3-dichloro-5-nitropyridine) and other chemicals like piperidine and morpholine in different solvents, highlighting its reactivity and potential in chemical synthesis (Hamed, 1997). Another study by Hamed et al. (1997) focuses on the nucleophilic substitutions of 2-chloro-5-nitropyridine with arenethiolates, shedding light on its reactivity and possible applications in creating various pyridine derivatives (Hamed et al., 1997).

Potential in Anticancer Research

A significant application of derivatives of compounds like 2,3-dichloro-5-nitropyridine is in the field of medicinal chemistry, particularly in synthesizing potential anticancer agents. Temple et al. (1983) discuss the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from similar compounds, exploring their effects on cancer cell proliferation and survival in leukemia-bearing mice (Temple et al., 1983).

Synthesis and Structural Analysis

The synthesis of compounds related to 2,3-dichloro-5-nitropyridine is a key area of research, as demonstrated by Jun (2007), who synthesized 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine. This study highlights the methodologies involved in creating structurally complex pyridines and analyzing their properties (Jun, 2007).

Crystal Engineering and Material Science

2,3-Dichloro-5-nitropyridine and its derivatives also have applications in crystal engineering and material science. Fur et al. (1996) discuss the engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine, demonstrating how these pyridine derivatives can be used to design new crystal structures for various applications (Fur et al., 1996).

Electronic Properties and Spectroscopy

The electronic properties of pyridine derivatives are another area of research. Cottrell and Rieger (1967) studied the electron spin resonance spectra of various nitropyridines, including 2-chloro-5-nitropyridine, to understand their electronic structures and reactivity (Cottrell & Rieger, 1967).

Safety And Hazards

2,3-Dichloro-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,3-dichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDVAVQKGDHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376741
Record name 2,3-Dichloro-5-nitropyridine
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Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-nitropyridine

CAS RN

22353-40-8
Record name 2,3-Dichloro-5-nitropyridine
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Record name 2,3-Dichloro-5-nitropyridine
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Record name 2,3-Dichloro-5-nitropyridine
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Synthesis routes and methods I

Procedure details

The procedure of Koch and Schnatterer, Synthesis ,1990, 499-501 was followed. To 2-hydroxy-5-nitropyridine (70.0 g, 0.5 mol) in 12 N hydrochloric acid was added dropwise a solution of potassium chlorate (21.4 g, 0.18 mol) in H2O (300 mL) at a rate such that the temperature remained ≤60° C. The mixture was allowed to stir for a further 30 minutes at ca. 50° C., then allowed to cool to ambient temperature, then was further cooled in an ice bath. The yellow solid was collected by filtration, washed with cold H2O, and dried under vacuum at 50° C. to afford 3-chloro-2-hydroxy-5-nitropyridine (72.4 g, 83%) as a yellow powder. To phosphorus oxychloride (37.4 mL, 0.4 mol) at 0° C. was added quinoline (23.6 mL, 0.2 mol), followed by 3-chloro-2-hydroxy-5-nitropyridine (70 g, 0.4 mol) from above. The mixture was heated at 120° C. for 2.5 hours, during which time it became a dark liquid. After cooling to 100° C., H2O (150 mL) was added cautiously, and the mixture was cooled to 0° C. The precipitated solid was collected by filtration, washed with cold H2O, and dried under vacuum at 50° C. to afford 2,3-dichloro-5-nitropyridine (68.6 g, 89%). To 2,3-dichloro-5-nitropyridine (68.5 g, 0.39 mol) in a mixture of H2O (800 mL) and acetic acid (160 mL) were added bits of metallic iron with stirring until the starting material was consumed (TLC analysis). The mixture was filtered, and the filter cake was washed repeatedly with EtOAc. The aqueous filtrate was extracted with EtOAc and the organic fractions were combined and concentrated. The residue was chromatographed (silica gel; MeOH: CHCl3, 0.5:99.5 to 1:99) to afford the title compound (44.5 g, 70%) as a light orange powder: MS (CI/NH3) m/z 163 and 165 (M+H+), 180 and 182 (M+NH4)+.
Quantity
37.4 mL
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reactant
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23.6 mL
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70 g
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Quantity
150 mL
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solvent
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Synthesis routes and methods II

Procedure details

A 2 L flask with mechanical stirrer and thermocouple was charged with POCl3 (200 g, 1.30 mol). The flask was cooled in an ice bath to an internal temperature of 0-5° C. as quinoline (84 g, 0.65 mol) was added. The product of Example 2A (227 g, 1.30 mol) was added in portions, so as to maintain the reaction temperature below 10° C. The cold bath was removed, and the mixture was warmed to 120° C. for 90 minutes. The temperature was decreased to 100° C. and the reaction mixture was quenched by addition of water (500 mL) maintaining the internal temperature between 100-110° C. After complete addition, the mixture was cooled in ice to 0-5° C. for 1 hour and filtered. The filter cake was washed with cold water and dried under vacuum at 40° C. to provide the title compound. 1H NMR (CDCl3, 300 MHz) δ 8.39 (d, J=3 Hz, 1H), 9.16 (d, J=3 Hz, 1H).
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
227 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-chloro-2-hydroxy-5-nitropyridine (36.0 g), acetonitrile (72 mL), and phosphorus oxychloride (37.5 g) was heated to 80° C. The reaction was then stirred at this temperature for about 15 hours. After cooling the reaction to 40° C., water (27 g) was added, while maintaining the temperature below 70° C. The temperature was adjusted to 45° C., and then more water (189 g) was added slowly. The reaction was then cooled to 23° C., stirred for at least 12 hours, and then filtered. After washing the wet cake with water, the product was dried in a vacuum oven. 1H NMR (400 MHz/CDCl3) δ 9.10 (d, J=2.5 Hz, 1H), 8.56 (d, J=2.4 Hz, 1H)
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
189 g
Type
solvent
Reaction Step Two
Name
Quantity
27 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-Chloro-2-hydroxy-5-nitropyridine (4.8 g) was added to phosphorus oxychloride (11 ml) and phosphorus pentachloride (4.45 g) and the mixture refluxed overnight. The mixture was then cooled to room temperature and evaporated under reduced pressure. Iced water was added to the mixture and a solid product formed. The solid was removed by filtration, washed with water and air-dried to give 2,3-dichloro-5-nitropyridine (3.94 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
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reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Bajare, J Anthony, A Nair, R Marita, A Damre… - European journal of …, 2012 - Elsevier
The thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity in patients with type 2 diabetes. Although the mechanism by which the TZDs lower …
Number of citations: 17 www.sciencedirect.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
THIS paper describes the preparation of a number of pyridine intermediates some of which are required in a projected synthesis of lysergic acid. Nitration of 6-hydroxynicotinic acid (I) …
Number of citations: 24 pubs.rsc.org
N Deka, M Uravane, J Anthony, SK Bhumra… - Medicinal Chemistry …, 2014 - Springer
Thiazolidinediones (TZDs) are an important class of compound used for the treatment of type 2 diabetes, targeting the peroxisome proliferator-activated receptor γ (PPARγ). Drug-…
Number of citations: 6 link.springer.com
D Patel - academia.edu
Thiazolidinediones (TZDs) are an important class of compound used for the treatment of type 2 diabetes, targeting the peroxisome proliferator-activated receptor c (PPARc). Drug-…
Number of citations: 3 www.academia.edu
C Wu, X Yu, B Wang, J Liu, F Meng… - Journal of Agricultural …, 2020 - ACS Publications
To cope with the global food shortage and insect pest, there is an urgent need to discover new pesticides with novel modes of actions. Ryanodine receptor (RyR) insecticides showed …
Number of citations: 16 pubs.acs.org
A Firsov, A Sapegin, M Krasavin - European Journal of Organic …, 2019 - Wiley Online Library
As was anticipated based on mechanistic reasoning, bis‐nucleophilic o‐(arylamino)methyl phenols underwent a facile, base‐promoted cyclocondensation with reactivity matched bis‐…
J Quancard, O Simic… - Journal of Medicinal …, 2020 - ACS Publications
The paracaspase MALT1 has gained increasing interest as a target for the treatment of subsets of lymphomas as well as autoimmune diseases, and there is a need for suitable …
Number of citations: 18 pubs.acs.org
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 196 pubs.acs.org
DA Carcache, A Vulpetti, J Kallen… - Journal of medicinal …, 2018 - ACS Publications
The transcription factor RORγt is an attractive drug-target due to its role in the differentiation of IL-17 producing Th17 cells that play a critical role in the etiopathology of several …
Number of citations: 23 pubs.acs.org
DM Piatak - 1962 - search.proquest.com
This dissertation has been 62—4933 m icrofilm ed exactly as received PIATAK, David M ichael, 1936- REDUCTION OF ESTERS TO ETHE Page 1 This dissertation has been 62—4933 …
Number of citations: 0 search.proquest.com

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